

solubility of 2,6-di-tert-butylphenol in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Di-Tert-butylphenol**

Cat. No.: **B090309**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2,6-Di-tert-butylphenol** in Organic Solvents

This technical guide offers a comprehensive overview of the solubility of **2,6-di-tert-butylphenol**, a crucial parameter for its application in research, development, and various industrial processes. The document is tailored for researchers, scientists, and drug development professionals, providing detailed data, experimental methodologies, and logical workflows.

Introduction to 2,6-Di-tert-butylphenol

2,6-Di-tert-butylphenol is a colorless solid organic compound with the chemical formula $C_{14}H_{22}O$.^[1] It belongs to the family of alkylated phenols and is widely recognized for its role as an antioxidant and UV stabilizer in hydrocarbon-based products, ranging from petrochemicals to plastics.^[1] Understanding its solubility in various organic solvents is paramount for its effective formulation, synthesis, and application in diverse chemical processes.

Solubility Data

While extensive quantitative solubility data for **2,6-di-tert-butylphenol** in a wide array of organic solvents is not readily available in published literature, qualitative descriptions consistently indicate its high solubility in non-polar and weakly polar organic solvents and very low solubility in water.^{[2][3]}

Table 1: Quantitative Solubility of **2,6-di-tert-butylphenol**

Solvent Class	Solvent	Solubility
Alcohols	Methanol	Soluble[4]
Ethanol	Soluble[2]	
Isopropanol	Soluble[4]	
Ketones	Acetone	Soluble[2]
Methyl Ethyl Ketone	Soluble[4]	
Esters	General Esters	Soluble[3]
Hydrocarbons	Alkanes	Soluble[3]
Aromatic Hydrocarbons	Soluble[3]	
Benzene	Soluble[2]	
Toluene	Freely Soluble[4]	
Petroleum Ether	Soluble[4]	
Halogenated Hydrocarbons	Carbon Tetrachloride	Soluble[2]
Chloroform	Soluble[5]	
Ethers	Diethyl Ether	Soluble[2]
Aqueous	Water	2.5 mg/L at 25 °C[2]
Glycols	Propylene Glycol	Insoluble[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for the reliable application of **2,6-di-tert-butylphenol**. The following sections detail established methodologies for this purpose.

Shake-Flask Method

The shake-flask method is a standard and widely accepted technique for determining the equilibrium solubility of a compound.[6][7]

Materials:

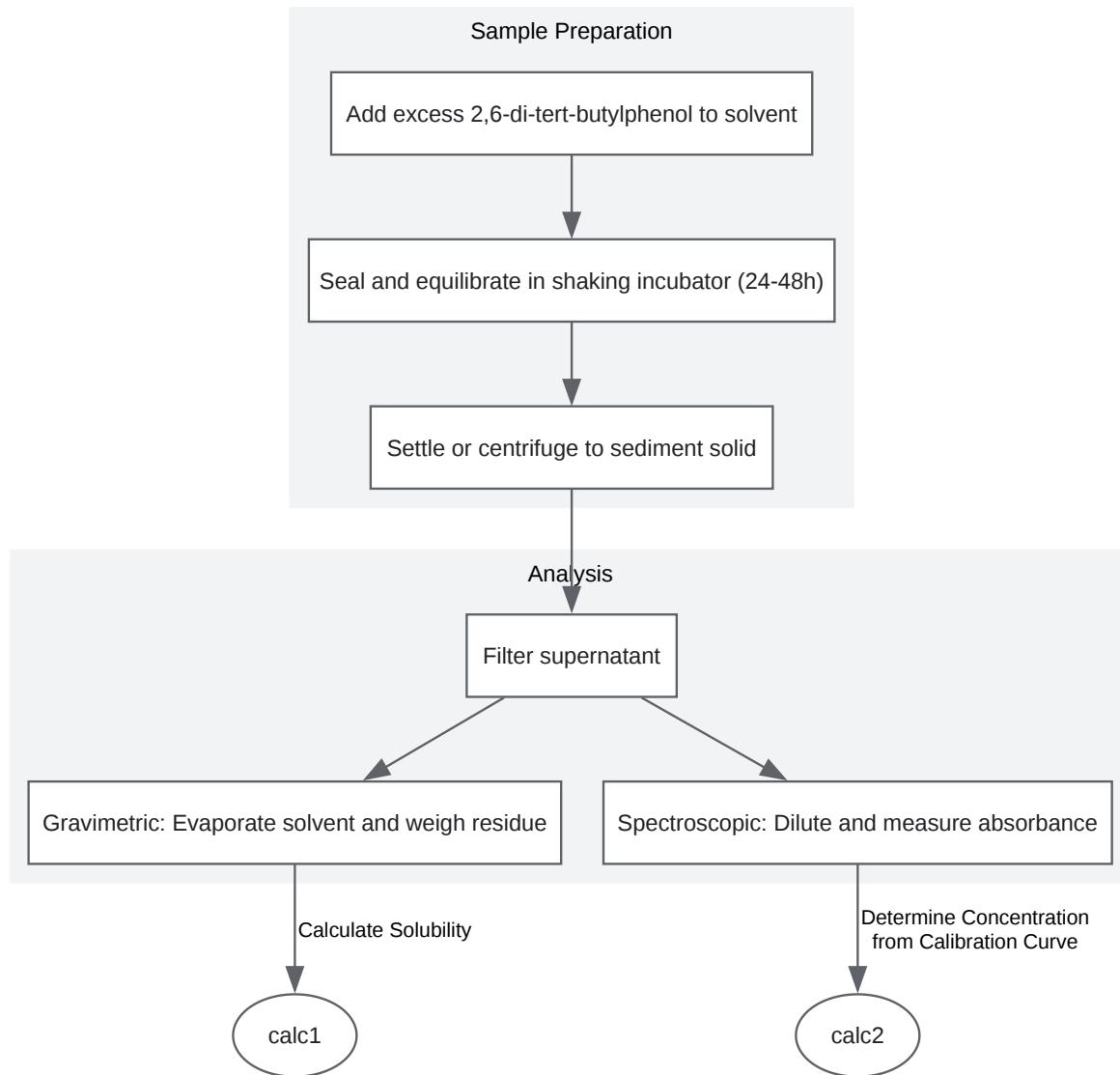
- High-purity **2,6-di-tert-butylphenol**
- Analytical grade organic solvent
- Conical flasks with stoppers
- Shaking incubator or a thermostatically controlled water bath
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)
- Analytical balance
- Apparatus for quantitative analysis (e.g., gravimetric or spectroscopic)

Procedure:

- An excess amount of **2,6-di-tert-butylphenol** is added to a known volume of the selected solvent in a conical flask to create a saturated solution.
- The flask is sealed to prevent solvent evaporation and placed in a shaking incubator at a constant temperature (e.g., 25 °C).
- The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- After equilibration, the suspension is allowed to settle. Centrifugation can be used to facilitate the separation of the undissolved solid.
- A sample of the clear supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any remaining solid particles.
- The concentration of **2,6-di-tert-butylphenol** in the filtrate is then determined using a suitable analytical method.

Analytical Quantification

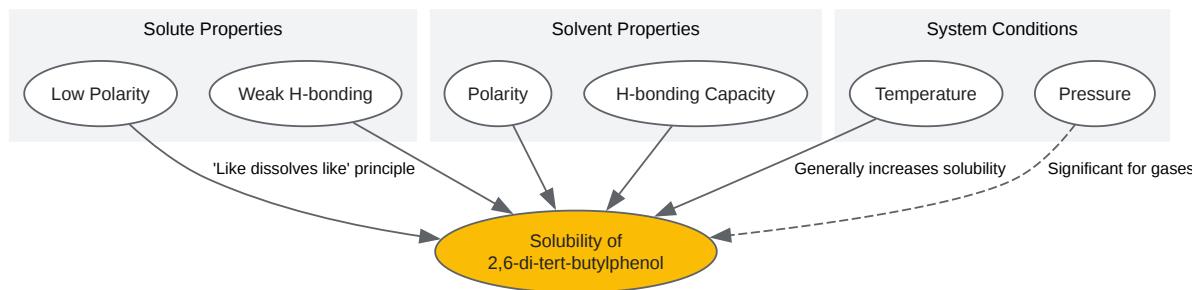
Gravimetric Method:


- A known volume of the filtered supernatant is collected in a pre-weighed, dry evaporating dish.[\[8\]](#)[\[9\]](#)
- The solvent is evaporated, typically in a drying oven at a temperature that will not cause the solute to decompose.
- The dish is dried to a constant weight.[\[8\]](#)[\[9\]](#)
- The mass of the residue (the dissolved **2,6-di-tert-butylphenol**) is used to calculate the solubility, usually expressed in g/100 mL or mol/L.

Spectroscopic Method:

- A calibration curve is first prepared by measuring the absorbance of a series of standard solutions of **2,6-di-tert-butylphenol** of known concentrations at its wavelength of maximum absorbance (λ_{max}).
- The filtered supernatant is diluted with a known factor to bring its absorbance within the linear range of the calibration curve.
- The absorbance of the diluted sample is measured.
- The concentration of the solute in the diluted sample is determined from the calibration curve, and the solubility of the original saturated solution is calculated by accounting for the dilution.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A workflow for the experimental determination of solubility.

Logical Relationships in Solubility

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- To cite this document: BenchChem. [solubility of 2,6-di-tert-butylphenol in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b090309#solubility-of-2-6-di-tert-butylphenol-in-organic-solvents\]](https://www.benchchem.com/product/b090309#solubility-of-2-6-di-tert-butylphenol-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com